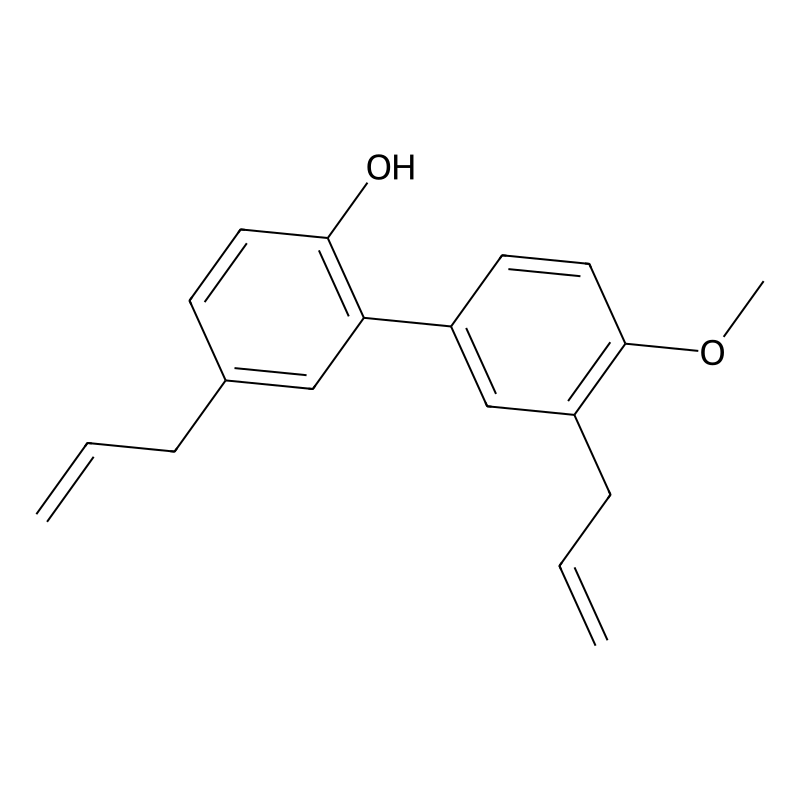4-O-Methylhonokiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
4-O-Methylhonokiol is a naturally occurring compound found in Magnolia officinalis, a plant traditionally used in Chinese medicine []. Scientific research is investigating the potential of 4-O-Methylhonokiol for various applications, with a focus on its biological effects. Here's a closer look at two areas of scientific inquiry:
4-O-Methylhonokiol is a naturally occurring neolignan predominantly found in the bark and leaves of the Magnolia tree, specifically Magnolia grandiflora. This compound has garnered attention due to its diverse pharmacological properties, which include anti-inflammatory, anticancer, and neuroprotective effects. Structurally, 4-O-Methylhonokiol is characterized by a biphenyl structure with methoxy groups, contributing to its unique biological activities and interactions within biological systems .
- O-alkylation: This reaction involves the addition of alkyl groups to the phenolic hydroxyl group, enhancing the compound's lipophilicity and biological activity .
- Suzuki–Miyaura cross-coupling: A significant method for synthesizing 4-O-Methylhonokiol, where arylboronic acids react with aryl halides to form biaryl compounds, serving as a crucial step in its synthesis .
- Selective inhibition of cyclooxygenase-2: This reaction underlies its anti-inflammatory properties by reducing the production of pro-inflammatory mediators .
4-O-Methylhonokiol exhibits a wide range of biological activities:
- Anti-inflammatory effects: Studies have shown that topical application can significantly inhibit inflammation induced by agents like 12-O-tetradecanoylphorbol-13-acetate .
- Neuroprotective properties: It has been reported to attenuate memory impairment and increase levels of 2-arachidonoyl glycerol in the brain, suggesting potential benefits for neurodegenerative conditions .
- Anticancer activity: The compound demonstrates cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Several methods have been developed for synthesizing 4-O-Methylhonokiol:
- Concise Synthesis: A method that employs protecting group-free strategies to construct the key biaryl bond efficiently .
- Suzuki–Miyaura Cross-Coupling: This approach highlights a short and efficient synthesis route utilizing arylboronic acids and aryl halides, which is notable for its simplicity and effectiveness .
These methods provide valuable insights into the synthetic pathways that can be employed for producing this compound in research and pharmaceutical applications.
4-O-Methylhonokiol has several promising applications:
- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential drug candidate for treating various diseases.
- Cosmetics: Its anti-inflammatory effects make it suitable for topical formulations aimed at reducing skin irritation and promoting healing.
- Nutraceuticals: The compound's neuroprotective properties suggest possible applications in dietary supplements aimed at enhancing cognitive function.
Research on the interactions of 4-O-Methylhonokiol with other biomolecules reveals significant insights:
- It selectively inhibits cyclooxygenase-2, which plays a crucial role in inflammation pathways. This interaction underscores its potential therapeutic utility in inflammatory diseases .
- Studies have indicated that it can modulate endocannabinoid signaling pathways by increasing levels of specific endocannabinoids in the brain, suggesting a multifaceted role in neuroprotection and pain management .
In comparing 4-O-Methylhonokiol with similar compounds, several notable analogs emerge:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Honokiol | Biphenyl structure | Antimicrobial and sedative effects |
| 4'-O-Methylhonokiol | Methoxy group on one phenolic ring | Enhanced bioactivity compared to honokiol |
| Magnolol | Similar biphenyl structure | Stronger antimicrobial activity |
Uniqueness of 4-O-Methylhonokiol
4-O-Methylhonokiol stands out due to its specific methoxy substitution pattern, which enhances its lipophilicity and biological activity compared to other related compounds. Its selective inhibition of cyclooxygenase-2 further distinguishes it as a promising candidate for therapeutic applications in inflammation-related disorders.








